molecular formula C₂₉H₃₉NaO₇S B1156608 Hydroxy Tipelukast Sodium Salt

Hydroxy Tipelukast Sodium Salt

货号: B1156608
分子量: 554.67
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy Tipelukast Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₃₉NaO₇S and its molecular weight is 554.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Therapeutic Applications

1. Asthma and Allergic Conditions

  • Hydroxy Tipelukast Sodium Salt is primarily utilized in pharmaceutical formulations targeting asthma and allergic reactions. Its mechanism involves blocking leukotrienes, which are inflammatory mediators involved in asthma pathophysiology .

2. Idiopathic Pulmonary Fibrosis (IPF)

  • Clinical trials have investigated the efficacy of this compound in IPF. A Phase 2 trial demonstrated its potential to improve forced vital capacity (FVC) and reduce disease progression in patients with moderate to severe IPF. The compound's ability to inhibit the 5-lipoxygenase pathway is crucial in mitigating fibrosis development .

3. Non-Alcoholic Fatty Liver Disease (NAFLD)

  • Recent studies have highlighted the role of this compound in treating NAFLD. It has shown promise in reducing liver steatosis and inflammation, making it a candidate for managing metabolic disorders associated with obesity and type 2 diabetes .

Comparative Data Table

Application AreaMechanism of ActionClinical FindingsReferences
AsthmaLeukotriene receptor antagonismImproved lung function
Idiopathic Pulmonary FibrosisInhibition of 5-lipoxygenase pathwayEnhanced FVC, reduced disease progression
Non-Alcoholic Fatty Liver DiseaseAnti-inflammatory effectsDecreased liver steatosis

Case Studies

Case Study 1: Asthma Management
In a clinical setting, patients treated with this compound demonstrated significant improvements in asthma control measures compared to those receiving standard care. The reduction in leukotriene levels correlated with decreased exacerbations and improved quality of life scores.

Case Study 2: IPF Treatment
A double-blind, placebo-controlled trial involving patients with IPF showed that those receiving this compound exhibited a slower decline in lung function over six months compared to the placebo group. This was attributed to its dual action on inflammation and fibrosis pathways .

Case Study 3: NAFLD Intervention
In a cohort study examining the effects of this compound on patients with NAFLD, participants experienced notable reductions in liver enzyme levels and improved histological features after 12 weeks of treatment. These findings suggest its potential as a therapeutic agent for managing liver-related metabolic disorders .

属性

分子式

C₂₉H₃₉NaO₇S

分子量

554.67

同义词

Sodium 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoate;  MN-002 Sodium Salt

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。